N-butyl-6-phenoxyhexan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-6-phenoxyhexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-2-3-13-17-14-9-4-5-10-15-18-16-11-7-6-8-12-16/h6-8,11-12,17H,2-5,9-10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCYCPJQUXZQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365777 | |
| Record name | N-butyl-6-phenoxyhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418790-22-4 | |
| Record name | N-butyl-6-phenoxyhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of N Butyl 6 Phenoxyhexan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise structure and connectivity of N-butyl-6-phenoxyhexan-1-amine can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenoxy group are expected to appear in the downfield region (δ 6.8-7.3 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons on the carbon adjacent to the phenoxy oxygen (O-CH₂) and the two carbons adjacent to the nitrogen atom (N-CH₂) will also be shifted downfield compared to simple alkanes, appearing in the range of δ 3.9-4.0 ppm and δ 2.5-2.7 ppm, respectively. The remaining methylene (B1212753) protons of the hexyl and butyl chains will produce signals in the aliphatic region (δ 1.2-1.8 ppm), while the terminal methyl group of the butyl chain will appear as a triplet in the upfield region (around δ 0.9 ppm).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (ortho) | 7.25 | d | 7.8 |
| Ar-H (meta) | 6.90 | t | 7.4 |
| Ar-H (para) | 6.85 | t | 7.3 |
| O-CH₂- | 3.95 | t | 6.5 |
| N-CH₂- (hexyl) | 2.60 | t | 7.5 |
| N-CH₂- (butyl) | 2.55 | t | 7.5 |
| -CH₂- (hexyl chain) | 1.75 | m | - |
| -CH₂- (hexyl chain) | 1.45 | m | - |
| -CH₂- (hexyl chain) | 1.35 | m | - |
| -CH₂- (butyl chain) | 1.50 | m | - |
| -CH₂- (butyl chain) | 1.30 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The carbon atoms of the aromatic ring are expected to resonate in the downfield region (δ 114-160 ppm). The ipso-carbon attached to the ether oxygen will be the most downfield. The carbons directly bonded to the electronegative oxygen and nitrogen atoms (O-CH₂ and N-CH₂) will appear in the mid-field region (δ 40-70 ppm). The remaining aliphatic carbons of the hexyl and butyl chains will be found in the upfield region of the spectrum (δ 14-32 ppm).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C (ipso) | 159.0 |
| Ar-C (ortho) | 129.5 |
| Ar-C (meta) | 120.5 |
| Ar-C (para) | 114.5 |
| O-CH₂- | 68.0 |
| N-CH₂- (hexyl) | 50.0 |
| N-CH₂- (butyl) | 49.5 |
| -CH₂- (hexyl chain) | 31.5 |
| -CH₂- (hexyl chain) | 29.0 |
| -CH₂- (hexyl chain) | 26.0 |
| -CH₂- (butyl chain) | 32.0 |
| -CH₂- (butyl chain) | 20.5 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the tracing of the spin systems within the butyl and hexyl chains, confirming their linear structures. For example, the triplet of the terminal methyl group of the butyl chain would show a cross-peak with the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing definitive C-H assignments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₆H₂₇NO), the exact mass of the protonated molecule [M+H]⁺ can be calculated. This precise mass measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺• | C₁₆H₂₇NO | 249.2093 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion or protonated molecule) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the primary fragmentation pathways are expected to involve cleavage at the C-N bonds (alpha-cleavage), which is characteristic of amines, and cleavage of the ether bond.
A key fragmentation would be the alpha-cleavage adjacent to the nitrogen atom. Loss of a propyl radical from the butyl group would lead to a prominent fragment ion. Another significant fragmentation pathway would involve the cleavage of the hexyl chain.
Predicted Key MS/MS Fragments for this compound ([M+H]⁺)
| Predicted m/z | Proposed Fragment Structure/Loss |
|---|---|
| 192.1383 | [M+H - C₄H₉]⁺ (Loss of butyl group) |
| 108.0910 | [C₆H₅O-CH₂]⁺ |
| 100.1277 | [CH₂(CH₂)₄NHCH₂CH₂CH₂CH₃]⁺ |
| 86.0964 | [CH₂=NH(CH₂)₃CH₃]⁺ |
The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence and connectivity of the phenoxy, hexyl, and N-butyl moieties.
Infrared (IR) Spectroscopy for Functional Group Identification
While a specific IR spectrum for this compound is not available in the scientific literature, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure. The molecule is a secondary amine with an ether linkage and aromatic and aliphatic components.
The key functional groups and their anticipated IR absorption regions are:
N-H Stretch: As a secondary amine, a single, moderate to weak absorption band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com This peak is a result of the stretching vibration of the nitrogen-hydrogen bond.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.comlibretexts.org
C-O-C Stretch (Ether): The presence of the phenoxy group introduces an ether linkage. The asymmetric C-O-C stretching vibration is expected to produce a strong absorption band in the region of 1260-1200 cm⁻¹, and a symmetric stretching band is anticipated around 1075-1020 cm⁻¹.
Aromatic C-H Stretch: The stretching of the C-H bonds on the benzene ring will likely result in multiple sharp, weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Bending: The in-plane bending vibrations of the carbon-carbon double bonds in the benzene ring typically appear in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the butyl and hexyl chains will produce strong, sharp absorption bands in the 2960-2850 cm⁻¹ range.
N-H Bend: A bending vibration for the N-H bond in secondary amines may be observed, though it is often weak and can be difficult to distinguish. libretexts.org
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Type of Vibration |
| N-H | 3350-3310 | Moderate to Weak | Stretch |
| Aliphatic C-H | 2960-2850 | Strong | Stretch |
| Aromatic C-H | >3000 | Weak to Medium | Stretch |
| Aromatic C=C | 1600-1450 | Medium to Weak | Bend |
| C-N | 1250-1020 | Medium to Weak | Stretch |
| Asymmetric C-O-C | 1260-1200 | Strong | Stretch |
| Symmetric C-O-C | 1075-1020 | Medium | Stretch |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination (if applicable)
There are no published single-crystal X-ray diffraction studies for this compound in the available scientific literature. Therefore, no information regarding its crystal system, space group, unit cell dimensions, or specific bond lengths and angles in the solid state can be provided.
For a molecule to be analyzed by single-crystal X-ray diffraction, it must first be crystallized into a suitable single crystal. The process involves dissolving the compound in an appropriate solvent and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling to induce crystallization. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the three-dimensional arrangement of atoms within the crystal lattice. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational and Theoretical Investigations of N Butyl 6 Phenoxyhexan 1 Amine
Quantum Chemical Studies on Molecular Conformation and Electronic Structure
Quantum chemical methods are fundamental to understanding the behavior of a molecule at the electronic level. ijirt.orgmdpi.com These first-principles approaches solve or approximate the Schrödinger equation, providing detailed information about molecular geometry, stability, and electronic properties without the need for experimental parameters. wikipedia.orgyoutube.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. wikipedia.org It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. wikipedia.orgmdpi.com This approach is computationally more efficient than other high-level methods while often providing a high degree of accuracy. umich.edu
For a molecule like N-butyl-6-phenoxyhexan-1-amine, DFT calculations would be instrumental in determining its most stable three-dimensional structure (conformation). The process involves geometry optimization, where the algorithm systematically alters the molecular geometry to find the lowest energy arrangement of atoms. Given the flexibility of the hexyl chain and the butyl group, multiple low-energy conformers likely exist. DFT can identify these conformers and calculate their relative energies, indicating which structures are most likely to be present at a given temperature.
Key electronic properties that would be calculated using DFT include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electron Density and Electrostatic Potential: These calculations would reveal the distribution of electrons within the molecule. An electrostatic potential map would highlight regions that are electron-rich (nucleophilic, e.g., around the nitrogen and oxygen atoms) and electron-poor (electrophilic).
Atomic Charges: DFT can be used to calculate the partial charge on each atom, providing insight into the molecule's polarity and potential sites for intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Properties for the Ground State Conformer of this compound
| Property | Calculated Value (Illustrative) | Unit | Significance |
| Total Energy | -850.1234 | Hartrees | Represents the total electronic energy of the most stable conformer. |
| HOMO Energy | -6.5 | eV | Indicates the energy of the highest energy electrons, related to ionization potential. |
| LUMO Energy | -0.8 | eV | Indicates the energy of the lowest energy empty orbital, related to electron affinity. |
| HOMO-LUMO Gap | 5.7 | eV | Reflects the molecule's excitability and chemical stability. |
| Dipole Moment | 1.95 | Debye | Quantifies the overall polarity of the molecule. |
Note: These values are hypothetical and serve to illustrate the output of a DFT calculation. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G, cc-pVTZ) would significantly influence the exact values.*
Ab Initio Methods for Electronic Property Prediction
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgyoutube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations, albeit at a higher computational cost compared to DFT. wikipedia.orgcapes.gov.br
For this compound, ab initio calculations would be used to:
Benchmark DFT Results: High-accuracy ab initio methods, like CCSD(T), could be used on simplified fragments of the molecule to validate the geometries and energies predicted by more cost-effective DFT methods.
Calculate Accurate Electronic Properties: These methods can provide highly reliable predictions for properties such as ionization potential, electron affinity, and polarizability. capes.gov.br This data is crucial for understanding how the molecule will interact with other molecules and with external electric fields.
Investigate Excited States: Methods like Configuration Interaction (CI) can be used to study the electronic excited states of the molecule, which is important for understanding its response to light (photochemistry).
Table 2: Illustrative Comparison of Ground State Energies for a Fragment of this compound using Different Ab Initio Methods
| Method | Basis Set | Calculated Energy (Hartrees) | Relative Computational Cost |
| Hartree-Fock (HF) | 6-31G | -450.5 | Low |
| MP2 | 6-31G | -451.2 | Medium |
| CCSD(T) | 6-31G* | -451.5 | High |
Note: This table illustrates the trend of obtaining lower (more accurate) energies with more sophisticated, and computationally expensive, ab initio methods.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical methods are excellent for studying static structures, this compound is a flexible molecule that will adopt a multitude of conformations in solution or at finite temperatures. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. ulisboa.pt
An MD simulation of this compound would involve:
Force Field Parameterization: Assigning a set of parameters (a "force field") that describes the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
System Solvation: Placing the molecule in a simulation box filled with a solvent, such as water, to mimic realistic conditions.
Simulation: Solving Newton's equations of motion for every atom in the system, which generates a trajectory of atomic positions and velocities over time.
Structure-Activity Relationship (SAR) Modeling via Computational Approaches (without biological activity data)
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its properties or activity. pharmacologymentor.comoncodesign-services.compatsnap.com Even without experimental biological data, computational methods can be used to build a foundational SAR model based on calculated physicochemical properties. This is often referred to as a Quantitative Structure-Property Relationship (QSPR) study.
For this compound and a hypothetical series of related analogs, a computational SAR study would involve:
Generating Analogs: Creating a virtual library of molecules by systematically modifying the structure of this compound (e.g., changing the length of the alkyl chains, adding substituents to the phenyl ring).
Calculating Molecular Descriptors: Using quantum chemistry or other computational methods to calculate a wide range of numerical descriptors for each analog. These descriptors quantify various aspects of the molecule's structure and electronic properties. researchgate.net
Building a Model: Using statistical methods to find correlations between the calculated descriptors and a specific physicochemical property of interest, such as predicted solubility, lipophilicity (logP), or polar surface area.
Table 3: Hypothetical Molecular Descriptors for SAR Analysis of this compound Analogs
| Analog | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) | Number of H-Bond Donors |
| This compound | 263.42 | 4.1 | 21.3 | 1 |
| N-ethyl-6-phenoxyhexan-1-amine | 235.36 | 3.6 | 21.3 | 1 |
| N-butyl-4-phenoxybutan-1-amine | 235.36 | 3.3 | 21.3 | 1 |
| N-butyl-6-(4-chlorophenoxy)hexan-1-amine | 297.86 | 4.8 | 21.3 | 1 |
This type of analysis helps to understand how structural modifications would likely influence the key physicochemical properties of the molecule, guiding the design of new compounds with desired characteristics. collaborativedrug.com
Reaction Mechanism Prediction for this compound Syntheses and Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. grnjournal.usnih.gov By mapping the potential energy surface of a reaction, researchers can identify the transition states, intermediates, and the most favorable reaction pathways. grnjournal.usrsc.org
A common synthesis route for a secondary amine like this compound is reductive amination. A plausible synthesis could involve the reaction of 6-phenoxyhexanal (B1344188) with n-butylamine. Computational modeling of this reaction would involve:
Locating Reactants and Products: Optimizing the geometries of the starting materials (6-phenoxyhexanal, n-butylamine) and the final product.
Identifying Intermediates: Calculating the structures and stabilities of any intermediates, such as the hemiaminal and the imine formed during the reaction.
Finding Transition States (TS): Locating the highest energy point along the reaction coordinate for each step (e.g., the TS for imine formation, the TS for hydride reduction). The energy of the transition state determines the activation energy and thus the rate of the reaction.
Calculating the Reaction Profile: Plotting the energy of the system as it progresses from reactants to products, including all intermediates and transition states.
This analysis provides a detailed, step-by-step understanding of the reaction mechanism, highlighting the rate-determining step and offering insights into how reaction conditions could be optimized. nih.govchemrxiv.org
In Vitro Biological Activity Studies and Mechanistic Insights for N Butyl 6 Phenoxyhexan 1 Amine
Exploration of Molecular Interactions in Defined Biological Systems
There is no available research data from enzyme binding assays, receptor affinity studies, in vitro cellular localization experiments, or target identification studies specifically investigating N-butyl-6-phenoxyhexan-1-amine. Therefore, its molecular interactions within defined biological systems have not been characterized.
Investigation of Biochemical Pathways Modulation in Cell-Free Systems
No studies have been published detailing the effects of this compound on biochemical pathways in cell-free systems. As a result, its potential to modulate the activity of isolated enzymes, protein complexes, or other biochemical cascades remains unknown.
Mechanism of Action Elucidation at the Molecular Level (in vitro)
The molecular mechanism of action for this compound has not been elucidated in any in vitro studies. Research dedicated to identifying its specific molecular targets and the cascade of events it may trigger to produce a biological effect is not present in the current body of scientific literature.
Structure-Activity Relationship (SAR) Development from In Vitro Mechanistic Data
Due to the absence of in vitro biological and mechanistic data for this compound and its structural analogs, no structure-activity relationship (SAR) studies have been developed. SAR analyses are contingent on the availability of biological activity data for a series of related compounds, which is currently lacking for this chemical entity.
Exploratory Research Applications of N Butyl 6 Phenoxyhexan 1 Amine
Application as Chemical Probes in Biological Research
The inherent structural features of N-butyl-6-phenoxyhexan-1-amine suggest its potential, with appropriate modifications, for the development of chemical probes to study biological systems. A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, such as a protein or nucleic acid.
Table 1: Potential Fluorophores for Amine Modification
| Fluorophore Class | Reactive Group for Amine Coupling | Potential Excitation (nm) | Potential Emission (nm) |
| Fluorescein | Isothiocyanate (FITC) | ~494 | ~518 |
| Rhodamine | Isothiocyanate (TRITC) | ~557 | ~576 |
| Cyanine Dyes (e.g., Cy5) | N-hydroxysuccinimide (NHS) ester | ~649 | ~670 |
| Alexa Fluor Dyes | N-hydroxysuccinimide (NHS) ester | Various | Various |
This table presents hypothetical examples of how this compound could be functionalized and is based on general principles of fluorescent probe design, not on specific experimental data for this compound.
Affinity-based probes are powerful tools for identifying the molecular targets of bioactive compounds. These probes typically consist of a recognition element that binds to the target, a reactive group for covalent modification, and a reporter tag for detection and enrichment.
The this compound structure could serve as a linker or scaffold in the design of affinity-based probes. The phenoxy group could be modified with a ligand or pharmacophore that has an affinity for a specific biomolecular target. The amine group, on the other hand, could be used to attach a photoreactive group (for photo-affinity labeling) or a bioorthogonal handle (like an alkyne or azide) for subsequent tagging with a reporter molecule via click chemistry. The butyl group might influence the binding affinity and selectivity of the probe. While specific examples involving this compound are not documented, the principles of affinity-based probe design suggest its potential utility in this area of chemical biology.
Utilization in Material Science Research
The application of molecules related to this compound is more concretely documented in the field of material science, particularly in the functionalization of polymers and the stabilization of nanomaterials.
Research has shown that the primary amine analogue, 6-phenoxyhexan-1-amine, can be used to functionalize polymers. Specifically, it has been used in the modification of polyisobutylene (B167198) (PIB). In one application, 6-phenoxyhexan-1-amine is alkylated with chloro-terminated polyisobutylene (PIB-Cl) to yield an amino-functionalized PIB. This resulting polymer combines the properties of the hydrocarbon PIB backbone with the functionality of the terminal amino group, which can then be used for further reactions or to impart specific properties to the polymer. The presence of an N-butyl group would be expected to influence the reactivity of the amine and the physical properties of the resulting functionalized polymer.
The amino-functionalized polyisobutylene, synthesized from 6-phenoxyhexan-1-amine, has been demonstrated to be an effective stabilizing agent for nanocrystalline semiconductors. nih.govrsc.org Specifically, this polymer has been used to stabilize cadmium selenide (B1212193) (CdSe) and lead sulfide (B99878) (PbS) nanocrystals. nih.govrsc.org The amine groups on the polymer chain coordinate to the surface of the nanocrystals, preventing their aggregation and passivating surface defects. The long polyisobutylene chains provide steric stabilization, allowing the nanocrystals to be dispersed in nonpolar solvents. This approach is valuable for the processing and application of these quantum dots in various optoelectronic devices.
Table 2: Research Findings on a Related Compound in Nanocrystal Stabilization
| Nanocrystal | Stabilizing Agent Derived From | Observed Outcome | Reference |
| Cadmium Selide (CdSe) | 6-phenoxyhexan-1-amine and PIB-Cl | Stabilization of nanocrystals | nih.govrsc.org |
| Lead Sulfide (PbS) | 6-phenoxyhexan-1-amine and PIB-Cl | Stabilization of nanocrystals | nih.govrsc.org |
While there is no direct evidence of this compound being used in supramolecular assemblies or liquid crystalline systems, its molecular structure contains elements that are common in such systems. The combination of a flexible hexyl chain, a rigid phenoxy group, and a polar amine group could allow it to participate in various non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces. These interactions are the driving forces for the formation of ordered supramolecular structures.
Furthermore, molecules with similar rigid-flexible architectures are known to exhibit liquid crystalline properties. The phenoxy group can act as a mesogenic unit, promoting the formation of liquid crystal phases. The butyl and hexyl chains would provide the necessary flexibility. It is conceivable that this compound, or its derivatives, could be investigated as a component in novel liquid crystal mixtures or as a building block for supramolecular gels or other complex materials. However, further research would be needed to explore these potential applications.
Application as Synthetic Intermediates for Complex Molecule Synthesis
The bifunctional nature of this compound makes it a potential building block in organic synthesis. The secondary amine can undergo a variety of reactions, such as N-alkylation, acylation, and reductive amination, to introduce new substituents. The phenoxy group, while generally stable, can be modified through electrophilic aromatic substitution on the phenyl ring, provided the reaction conditions are carefully controlled to avoid cleavage of the ether linkage.
One potential application of this compound is in the synthesis of novel ligands for metal catalysts or as a scaffold for creating compounds with potential biological activity. The long aliphatic chain provides flexibility, while the aromatic phenoxy group can engage in pi-stacking interactions, and the amine group can act as a coordination site or a point of attachment for other functional moieties.
A hypothetical synthetic pathway could involve the acylation of the secondary amine with a molecule containing a desired functional group, followed by modification of the terminal phenyl ring to build a more complex structure. The specifics of such syntheses, including reaction conditions and yields, would require empirical investigation.
Table 1: Potential Reactions of this compound as a Synthetic Intermediate
| Reaction Type | Reagent/Catalyst | Potential Product Moiety |
| N-Alkylation | Alkyl halide | Tertiary amine |
| N-Acylation | Acyl chloride | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Tertiary amine with a new alkyl group |
| Electrophilic Aromatic Substitution | Nitrating/Sulfonating/Halogenating agent | Substituted phenoxy group |
Advanced Derivatives and Analog Design Strategies for N Butyl 6 Phenoxyhexan 1 Amine
Modification of the Phenoxy Moiety: Substituted Phenoxy Analogues
The phenoxy group of N-butyl-6-phenoxyhexan-1-amine is a prime target for modification to investigate structure-activity relationships (SAR). The electronic and steric properties of this aromatic ring can be systematically altered by introducing various substituents at the ortho, meta, and para positions. These modifications can influence the molecule's interaction with its biological target, as well as its metabolic stability and pharmacokinetic profile.
Research on analogous phenoxyalkanamine structures has demonstrated that the nature and position of substituents on the phenyl ring can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the pKa of the phenoxy oxygen and modulate hydrogen bonding capabilities. acs.org
Table 1: Hypothetical Substituted Phenoxy Analogues of this compound and Their Predicted Effects
| Substituent (Position) | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Activity |
| 4-Chloro (-Cl) | Electron-withdrawing | Minimal | May enhance binding through halogen bonding |
| 4-Methyl (-CH₃) | Electron-donating | Moderate | Could increase lipophilicity and membrane permeability |
| 4-Methoxy (-OCH₃) | Electron-donating | Moderate | May introduce additional hydrogen bond acceptor capabilities |
| 4-Trifluoromethyl (-CF₃) | Strong electron-withdrawing | Significant | Can significantly alter electronic distribution and lipophilicity |
| 2,6-Dichloro (-Cl) | Electron-withdrawing | High | May restrict rotation of the phenoxy ring, inducing a specific conformation |
The synthesis of such analogues typically involves the reaction of a substituted phenol (B47542) with a suitable 6-carbon electrophile, followed by amination with n-butylamine. The resulting library of compounds can then be screened to identify key interactions between the substituted phenoxy ring and its biological target.
Alteration of the Alkyl Chain Length and Branching
The hexyl chain in this compound serves as a flexible spacer between the phenoxy and amine moieties. Its length and conformation are critical determinants of the spatial orientation of these two key functional groups. Altering the chain length or introducing branching can have profound effects on the molecule's ability to adopt an optimal conformation for binding to its target.
Studies on other bioactive molecules with alkyl chains have shown that there is often an optimal chain length for activity. nih.govcirad.fr Chains that are too short may not allow the terminal groups to reach their respective binding pockets, while excessively long chains can introduce entropic penalties upon binding or lead to non-specific hydrophobic interactions. rsc.org
Table 2: Hypothetical Variations of the Alkyl Chain in this compound and Predicted Consequences
| Alkyl Chain Modification | Predicted Conformational Effect | Potential Impact on Activity |
| Pentyl (5 carbons) | Reduced flexibility and reach | May decrease activity if longer chain is required for optimal binding |
| Heptyl (7 carbons) | Increased flexibility and reach | Could enhance activity if a larger binding pocket is present |
| Introduction of a methyl group at C-3 | Restricted rotation | May lock the molecule into a more or less active conformation |
| Introduction of a gem-dimethyl group at C-2 | Significant steric hindrance | Likely to decrease activity due to unfavorable steric clashes |
The introduction of branching, such as a methyl or ethyl group, along the alkyl chain can restrict conformational freedom, potentially pre-organizing the molecule into a more bioactive conformation. mdpi.com However, steric hindrance can also negatively impact binding affinity.
N-Substitution Variations: Secondary and Tertiary Amine Analogues
The primary amine in this compound is a key site for hydrogen bonding and salt bridge formation. Modification of this group to a secondary or tertiary amine can significantly alter its basicity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacological properties. nih.govfrontiersin.org
Converting the primary amine to a secondary amine by replacing one of the hydrogen atoms with a small alkyl group (e.g., methyl, ethyl) maintains some hydrogen bonding capability while increasing lipophilicity. Further substitution to a tertiary amine removes the hydrogen bond donating ability altogether, which can be detrimental if this interaction is crucial for activity. However, in some cases, the increased steric bulk and lipophilicity of a tertiary amine can lead to improved cell permeability and metabolic stability.
Table 3: Hypothetical N-Substitution Analogues of this compound and Their Predicted Properties
| N-Substituent | Amine Type | Predicted Basicity (pKa) | Predicted H-Bonding | Potential Impact on Activity |
| -H (N-butyl) | Primary | ~10.5 | Donor & Acceptor | Baseline |
| -CH₃ (N-butyl, N-methyl) | Secondary | ~10.7 | Donor & Acceptor | May alter binding affinity and selectivity |
| -CH₂CH₃ (N-butyl, N-ethyl) | Secondary | ~10.8 | Donor & Acceptor | Similar to N-methyl, with increased lipophilicity |
| -(CH₃)₂ (N,N-dibutyl) | Tertiary | ~10.9 | Acceptor only | Could decrease activity if H-bond donation is critical; may improve pharmacokinetics |
The synthesis of these analogues can be achieved through reductive amination of 6-phenoxyhexanal (B1344188) with the corresponding primary or secondary amine, or by direct N-alkylation of this compound.
Incorporation into Macrocyclic or Polymeric Structures
To further explore the conformational requirements for activity and to potentially enhance binding affinity through multivalent interactions, the this compound scaffold can be incorporated into larger molecular architectures such as macrocycles or polymers.
Macrocyclization involves tethering two points of the molecule, for instance, the phenoxy ring and the N-butyl group, with a suitable linker. This strategy dramatically reduces conformational flexibility, which can lead to a significant increase in binding affinity if the resulting conformation is bioactive. nih.govnih.gov The design of the linker is crucial and can be varied in terms of length, rigidity, and chemical nature.
Incorporation of the this compound moiety as a pendant group on a polymer backbone is another strategy to achieve multivalency. researchgate.netmdpi.com This can lead to a significant increase in local concentration of the pharmacophore, potentially enhancing its interaction with multimeric biological targets. The choice of polymer backbone (e.g., poly(ethylene glycol), polyacrylate) can be tailored to optimize solubility and biocompatibility.
Synthetic Strategies for Conformationally Constrained Analogues
The inherent flexibility of the hexyl chain in this compound can be a disadvantage, as a significant portion of the molecule may exist in inactive conformations. The synthesis of conformationally constrained analogues aims to lock the molecule into a more rigid, and potentially more active, conformation. nih.gov
One common strategy is the introduction of cyclic structures within the alkyl chain. For example, a portion of the hexyl chain could be replaced with a cyclohexane (B81311) or piperidine (B6355638) ring. This would drastically limit the number of accessible conformations and present the phenoxy and amine groups in a more defined spatial relationship.
Another approach is the introduction of unsaturation, such as a double or triple bond, into the alkyl chain. This not only reduces the number of rotatable bonds but also introduces specific geometric constraints (e.g., cis or trans for a double bond).
The synthesis of these rigidified analogues often requires multi-step synthetic routes. For example, the synthesis of an analogue containing a cyclohexane ring might start from a substituted cyclohexanone, followed by a series of reactions to introduce the phenoxy and N-butylamino functionalities at the desired positions. While synthetically more challenging, the insights gained from studying these conformationally constrained analogues can be invaluable for understanding the bioactive conformation of the parent molecule.
Analytical Methodologies for N Butyl 6 Phenoxyhexan 1 Amine in Research Settings
Chromatographic Method Development for Purity Assessment and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For N-butyl-6-phenoxyhexan-1-amine, various chromatographic techniques are applicable.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the purity assessment and quantification of non-volatile or thermally unstable compounds like this compound. pharmaguideline.com A reverse-phase HPLC (RP-HPLC) method is typically suitable for this compound due to its combination of a nonpolar phenoxybutyl moiety and a polar amine group. The separation relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. actascientific.com
Method development involves a systematic variation of parameters to achieve optimal separation and peak shape. actascientific.com Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. The presence of the phenyl ring in the molecule allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for compounds with moderate polarity. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | Isocratic or gradient elution can be used. TFA acts as an ion-pairing agent to improve the peak shape of the basic amine. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detector | UV-Vis Detector at 270 nm | The phenoxy group provides UV absorbance, allowing for sensitive detection. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to the polarity of the primary amine group, which can lead to poor peak shape and column adsorption. To overcome this, derivatization is often employed to convert the amine into a more volatile and less polar derivative.
Common derivatization strategies for primary amines include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form an amide.
Silylation: Reaction with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) derivative.
The resulting derivative can be readily analyzed by GC-MS, where the gas chromatograph separates the components of the sample, and the mass spectrometer provides mass-to-charge ratio information, enabling confident identification based on the mass spectrum and fragmentation pattern of the derivatized analyte.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique ideal for monitoring the progress of chemical reactions in a research setting. youtube.comresearchgate.net To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. The plate is then developed in an appropriate solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane.
The separation on the TLC plate allows for the visualization of the consumption of reactants and the formation of the product. By comparing the retention factor (Rf) values of the spots, one can track the reaction's progression towards completion. Visualization is typically achieved under UV light (due to the UV-active phenoxy group) or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot.
Spectrophotometric Techniques for Concentration Determination (e.g., UV-Vis spectroscopy)
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for determining the concentration of analytes in solution, provided they contain a chromophore (a part of the molecule that absorbs light). researchgate.net The phenoxy group in this compound serves as a chromophore, absorbing UV light in a characteristic wavelength range.
The concentration is determined based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To quantify this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS/MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide comprehensive analytical data.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the analyte elutes from the HPLC column, it is introduced into the mass spectrometer, which provides information on its molecular weight. This confirms the identity of the peak corresponding to this compound with a high degree of certainty and can be used to identify impurities and degradation products. mdpi.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For even greater specificity, tandem mass spectrometry (MS/MS) can be used. After separation by GC, a specific ion (the molecular ion of the derivatized analyte) is selected, fragmented, and the resulting fragment ions are analyzed. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even in complex matrices.
Validation Parameters in Analytical Method Development for Research Use
For research purposes, analytical methods should be validated to demonstrate their suitability for the intended purpose. actascientific.comresearchgate.net The validation process involves evaluating several key performance parameters, often following principles outlined in guidelines such as those from the International Council on Harmonisation (ICH). pharmaguideline.comamsbiopharma.comaltabrisagroup.com
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or related compounds. amsbiopharma.comaltabrisagroup.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. youtube.comaltabrisagroup.com This is typically evaluated by a linear regression analysis of a calibration curve, with a correlation coefficient (r²) close to 1.0 being desirable. mdpi.com
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. altabrisagroup.com
Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.comaltabrisagroup.com It is often expressed as percent recovery by the assay of a known, added amount of analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. actascientific.comaltabrisagroup.com It is usually expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. altabrisagroup.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. altabrisagroup.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. actascientific.com
Table 2: Typical Validation Parameters and Acceptance Criteria for a Research HPLC Method
| Parameter | Method | Typical Acceptance Criterion for Research |
|---|---|---|
| Specificity | Comparison of analyte peak with blank and spiked samples | Peak is resolved from interfering components. |
| Linearity | Analysis of 5-6 concentrations across the range | Correlation Coefficient (r²) ≥ 0.995 altabrisagroup.com |
| Range | Confirmed by linearity, accuracy, and precision data | Typically 80-120% of the target concentration. altabrisagroup.com |
| Accuracy | Spike recovery at 3 concentration levels (e.g., 80%, 100%, 120%) | Mean recovery between 98.0% and 102.0%. |
| Precision (%RSD) | Repeatability (multiple injections of one sample)Intermediate Precision (different days/analysts) | RSD ≤ 2.0% amsbiopharma.com |
| LOD | Signal-to-Noise ratio of 3:1 | Determined experimentally. |
| LOQ | Signal-to-Noise ratio of 10:1 | Determined experimentally. |
| Robustness | Small variations in flow rate, temperature, mobile phase composition | %RSD of results remains within acceptable limits. |
Future Research Trajectories for N Butyl 6 Phenoxyhexan 1 Amine
Exploration of Undiscovered Chemical Reactivity
The unique combination of a secondary amine and a phenoxy ether within the same molecule presents opportunities for exploring novel chemical transformations. The reactivity of amines is well-established, encompassing properties such as basicity and nucleophilicity, which lead to reactions with alkyl halides, acid chlorides, and carbonyl compounds. libretexts.orgmsu.edu Similarly, the ether linkage offers its own set of potential reactions. Future research could focus on the interplay between these two functional groups.
Potential Areas of Investigation:
Intramolecular Cyclization: Investigations could explore conditions that promote intramolecular reactions. For instance, activation of the phenoxy ring followed by nucleophilic attack by the secondary amine could lead to the formation of novel heterocyclic compounds. The length of the hexyl chain is a critical parameter in the feasibility of such cyclizations.
Directed C-H Functionalization: The amine or ether group could serve as a directing group for the selective functionalization of C-H bonds on the alkyl chain or the phenyl ring. This approach could lead to the synthesis of complex derivatives with tailored properties.
Oxidative Coupling Reactions: The reactivity of the amine and the electron-rich phenoxy group could be exploited in oxidative coupling reactions to form dimers or polymers. The conditions of these reactions could be tuned to control the extent of polymerization and the nature of the linkages.
Reactions at the Benzylic-like Position: Although not a classical benzylic position, the methylene (B1212753) group adjacent to the phenoxy oxygen (O-CH2) may exhibit unique reactivity that could be explored for further functionalization.
A summary of potential reactivity explorations is presented in Table 1.
| Research Area | Potential Transformation | Key Influencing Factors |
| Intramolecular Cyclization | Formation of heterocyclic structures | Catalyst, solvent, temperature, chain length |
| Directed C-H Functionalization | Selective modification of alkyl or aryl C-H bonds | Directing group, catalyst, oxidant |
| Oxidative Coupling | Dimerization or polymerization | Oxidant, catalyst, reaction conditions |
| Functionalization of O-CH2 | Introduction of new functional groups | Activating agents, reaction conditions |
Development of Sustainable Synthesis Routes
The development of environmentally friendly and efficient methods for synthesizing N-butyl-6-phenoxyhexan-1-amine is a crucial area for future research. Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of waste, can guide the design of new synthetic strategies. rsc.orgrsc.org
Current synthetic approaches to similar long-chain amines often involve multi-step processes that may use hazardous reagents. acs.org Future research could focus on developing more sustainable alternatives.
Potential Sustainable Synthesis Strategies:
Biocatalytic Routes: Utilizing enzymes for the synthesis could offer high selectivity and milder reaction conditions. For example, a one-pot reaction coupling a lipase, a carboxylic acid reductase (CAR), and a transaminase (TA) has been demonstrated for the synthesis of fatty amines from renewable triglycerides and oils. sciencedaily.com A similar enzymatic cascade could potentially be developed for this compound.
Catalytic Reductive Amination: A one-pot reductive amination of a suitable phenoxy-functionalized aldehyde or ketone with n-butylamine using a heterogeneous catalyst and a green reducing agent, such as hydrogen gas, would be a more atom-economical approach.
Use of Renewable Feedstocks: Investigating the synthesis from biomass-derived starting materials would significantly improve the sustainability profile of the compound. For instance, lignin-derived phenolic compounds could potentially serve as a precursor to the phenoxy moiety.
A comparison of potential sustainable synthesis routes is provided in Table 2.
| Synthesis Route | Key Advantages | Potential Challenges |
| Biocatalysis | High selectivity, mild conditions, renewable | Enzyme discovery and optimization, substrate specificity |
| Catalytic Reductive Amination | Atom economy, potential for one-pot synthesis | Catalyst development, optimization of reaction conditions |
| Renewable Feedstocks | Reduced reliance on fossil fuels | Development of efficient conversion pathways from biomass |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure, conformation, and dynamics of this compound requires the application of advanced spectroscopic techniques. While standard techniques like 1H and 13C NMR and mass spectrometry provide basic structural information, more sophisticated methods can offer deeper insights.
Potential Advanced Spectroscopic Studies:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals, especially for complex derivatives of the molecule. Advanced NMR techniques are powerful tools for studying molecular structure and dynamics. fiveable.me
Nuclear Overhauser Effect (NOE) NMR: NOESY or ROESY experiments could provide information about the through-space proximity of different parts of the molecule, offering insights into its preferred conformation in solution.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation patterns, which can be characteristic of the this compound structure and its derivatives. aip.orgmiamioh.edu The alpha-cleavage is a common fragmentation pattern for amines. youtube.com
Vibrational Spectroscopy: In-depth analysis of the infrared (IR) and Raman spectra, potentially aided by computational calculations, could provide detailed information about the vibrational modes of the molecule and the influence of intermolecular interactions.
Integration into Interdisciplinary Research Areas
The bifunctional nature of this compound makes it an attractive candidate for applications in various interdisciplinary fields, particularly in chemical biology and materials science.
Potential Interdisciplinary Applications:
Bioconjugation and Chemical Probe Development: The primary amine can be readily functionalized to attach reporters (e.g., fluorophores), affinity tags, or other biomolecules. sigmaaldrich.comacs.org This makes this compound a potential scaffold for the development of chemical probes to study biological processes. enamine.net The long alkyl chain with the phenoxy group could influence the probe's solubility, membrane permeability, and interactions with biological targets.
Development of Chemical Biology Tools: The molecule could be incorporated into larger structures to create tools for studying protein-protein interactions or for targeted drug delivery. The secondary amine provides a convenient handle for conjugation. interchim.fr
Materials Science: The ability of the amine to be protonated and the presence of the aromatic ring suggest that this compound and its derivatives could be explored as components in the formation of self-assembled monolayers, functional polymers, or as modifiers for surface properties.
Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry can play a pivotal role in guiding the experimental exploration of this compound. Theoretical calculations can provide valuable insights into the molecule's properties and reactivity, helping to prioritize experimental efforts.
Potential Computational Studies:
Conformational Analysis: Computational modeling can be used to determine the most stable conformations of the molecule and to understand the flexibility of the alkyl chain. This information is crucial for interpreting spectroscopic data and for understanding its potential interactions with other molecules.
Prediction of Spectroscopic Properties: Quantum chemical calculations can predict NMR chemical shifts, coupling constants, and vibrational frequencies. libretexts.org These theoretical predictions can aid in the interpretation of experimental spectra.
Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, such as intramolecular cyclization or C-H functionalization. By calculating activation energies and reaction pathways, computational studies can help to identify the most promising reaction conditions.
Development of Predictive Models: Machine learning and quantitative structure-property relationship (QSPR) models could be developed to predict the properties and reactivity of a range of derivatives of this compound. nih.govacs.orgresearchgate.netmdpi.comnih.gov This would accelerate the discovery of new compounds with desired characteristics.
A summary of computational modeling applications is presented in Table 3.
| Computational Method | Application | Predicted Properties |
| Molecular Mechanics / DFT | Conformational Analysis | Stable conformers, rotational barriers |
| Quantum Chemistry (e.g., GIAO) | Spectroscopic Prediction | NMR chemical shifts, IR/Raman frequencies |
| Density Functional Theory (DFT) | Reactivity and Mechanistic Studies | Reaction pathways, activation energies, transition states |
| Machine Learning / QSPR | Predictive Modeling | Physicochemical properties, biological activity, reactivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-butyl-6-phenoxyhexan-1-amine, and how can reaction conditions be optimized?
- Methodology : Utilize reductive amination, a common approach for secondary amines. For example, combine 6-phenoxyhexanal with n-butylamine in the presence of a catalyst like Pd/NiO under hydrogen gas (25°C, 10 hours) . Adjust stoichiometry and solvent polarity (e.g., ethanol vs. THF) to improve yield. Monitor reaction progress via TLC or GC-MS.
- Key Considerations : Steric hindrance from the phenoxy group may require longer reaction times or elevated temperatures. Reference protocols for analogous compounds (e.g., N-butylaniline) for optimization .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : Use and NMR to verify alkyl chain integration (δ 1.2–1.6 ppm for butyl CH) and phenoxy aromatic protons (δ 6.8–7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) with <2 ppm error.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-FID to quantify impurities .
Q. How can computational tools predict the physicochemical properties of this compound?
- Approach : Use software like ChemAxon or ACD/Labs to calculate logP (estimated ~3.5–4.0), pKa (amine group ~10–11), and solubility. Compare with experimental data from analogs (e.g., N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine) .
- Validation : Cross-reference predicted values with PubChem’s QSAR models for accuracy .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the phenoxy group in this compound during electrophilic substitution?
- Experimental Design : Perform kinetic studies using bromination (e.g., Br/FeBr) to assess regioselectivity. Monitor para vs. ortho substitution via NMR.
- Data Interpretation : The electron-donating phenoxy group directs electrophiles to the para position. Compare with control compounds lacking substituents (e.g., N-butylhexan-1-amine) to isolate electronic effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?
- Strategy : Synthesize derivatives with modified alkyl chain lengths (e.g., C4 vs. C6) or substituted phenoxy groups (e.g., nitro, methyl). Test in vitro for receptor binding (e.g., GPCR assays) or enzyme inhibition.
- Case Study : Analogous compounds like N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine showed enhanced bioactivity with halogen substituents .
Q. What challenges arise in achieving regioselective functionalization of the hexanamine chain, and how can they be addressed?
- Challenges : Competing reactions at the amine vs. ether oxygen. Steric hindrance from the butyl group may limit access to specific sites.
- Solutions : Use protecting groups (e.g., Boc for the amine) during functionalization. Employ bulky bases (e.g., LDA) to deprotonate specific positions .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
